REACTION_CXSMILES
|
[BH4-].[Na+].CO.[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([N:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)=[CH:11][N:10]=1)=[O:8]>CN(C)C=O>[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([NH:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)=[CH:11][N:10]=1)=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
5-(m-chlorobenzylideneamino)-pyridine-2-carboxylic acid methyl ester
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)N=CC1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Type
|
CUSTOM
|
Details
|
stirred at 25° for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -2°
|
Type
|
ADDITION
|
Details
|
is added all at once and the container of the latter
|
Type
|
WASH
|
Details
|
is washed with 15 ml dimethylformamide and 20 ml methanol containing 0.5 g of sodium borohydride
|
Type
|
CUSTOM
|
Details
|
warms to about 20°
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0° for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
It is cooled again to 0°
|
Type
|
ADDITION
|
Details
|
9 ml of 12 N hydrochloric acid, 2 ml of acetic acid and 200 ml of ice water are added in this order
|
Type
|
ADDITION
|
Details
|
The resulting solution is diluted with crushed ice to about 1,000 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate and diethyl ether
|
Type
|
CUSTOM
|
Details
|
the extract dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is first recrystallized from diethyl ether/hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(C=C1)NCC1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |